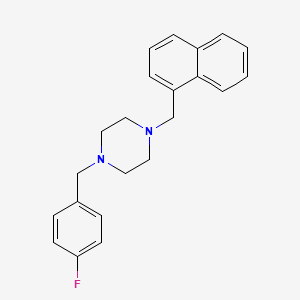![molecular formula C11H7ClN2O3 B10879702 (2E)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B10879702.png)
(2E)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acrylic acid is a compound that features a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acrylic acid typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with ethyl acrylate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring. The resulting intermediate is then hydrolyzed to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acrylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorocinnamic acid: Similar structure but lacks the oxadiazole ring.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Contains the oxadiazole ring but with a thiol group instead of the acrylic acid moiety.
Uniqueness
3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acrylic acid is unique due to the combination of the oxadiazole ring and the acrylic acid moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H7ClN2O3 |
|---|---|
Poids moléculaire |
250.64 g/mol |
Nom IUPAC |
(E)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7ClN2O3/c12-8-3-1-7(2-4-8)11-14-13-9(17-11)5-6-10(15)16/h1-6H,(H,15,16)/b6-5+ |
Clé InChI |
QEVRVRDKEOEKOD-AATRIKPKSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=NN=C(O2)/C=C/C(=O)O)Cl |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(O2)C=CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide](/img/structure/B10879620.png)
![16-(furan-2-yl)-4-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10879628.png)
![1-[(4-Fluorophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B10879631.png)
![2-(2-Bromophenyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10879637.png)
![1-[4-(3-Bromo-4-methoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10879641.png)
![2-{3-[4-oxo-3-(pyridin-3-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10879649.png)
![3-{2-[({[(1Z)-1-(4-methoxyphenyl)ethylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}propan-1-ol](/img/structure/B10879651.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B10879654.png)
![4,5-diphenyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}furan-3-carbonitrile](/img/structure/B10879656.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10879670.png)
![2-{[(2,2-dimethyl-4H-1,3-dioxin-4-ylidene)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B10879680.png)
![6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10879693.png)

![(4Z)-2-(4-methoxyphenyl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879704.png)
